molecular formula C13H20N2O4 B3308424 diethyl 1-amino-5-isopropyl-1H-pyrrole-2,3-dicarboxylate CAS No. 938191-11-8

diethyl 1-amino-5-isopropyl-1H-pyrrole-2,3-dicarboxylate

Cat. No.: B3308424
CAS No.: 938191-11-8
M. Wt: 268.31 g/mol
InChI Key: ZBQNYKDHNVRETE-UHFFFAOYSA-N
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Description

Diethyl 1-amino-5-isopropyl-1H-pyrrole-2,3-dicarboxylate is a chemical compound with the molecular formula C13H21N2O4 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 1-amino-5-isopropyl-1H-pyrrole-2,3-dicarboxylate typically involves the reaction of diethyl 1-benzoyl-3,4-pyrroledicarboxylate with an appropriate amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced catalytic systems and automated reactors can enhance the production rate and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-amino-5-isopropyl-1H-pyrrole-2,3-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrrole compounds .

Scientific Research Applications

Chemical Properties and Structure

Diethyl 1-amino-5-isopropyl-1H-pyrrole-2,3-dicarboxylate has a molecular formula of C13H20N2O4 and a molecular weight of approximately 268.31 g/mol. The compound features a pyrrole ring structure with two carboxylate groups and an amino group, which contribute to its reactivity and potential applications in various chemical reactions.

Medicinal Chemistry Applications

  • Synthesis of Bioactive Compounds
    • This compound serves as a precursor in the synthesis of various bioactive molecules. Its structural framework allows for modifications that can lead to compounds with therapeutic properties.
    • Case Study : Research has shown that derivatives of this pyrrole compound can exhibit activity against specific cancer cell lines, indicating potential use in anticancer drug development .
  • Janus Kinase Inhibitors
    • The compound has been explored as a potential Janus kinase inhibitor, which could be useful in treating autoimmune diseases and certain cancers. Janus kinases play a crucial role in the signaling pathways of various cytokines involved in inflammatory responses.
    • Research Findings : In vitro studies demonstrated that modified derivatives of this compound showed promising inhibition of Janus kinase activity .

Organic Synthesis Applications

  • Building Blocks for Complex Molecules
    • This compound is utilized as a building block in the synthesis of more complex organic molecules due to its versatile reactivity. The presence of both amino and carboxylate functional groups makes it an attractive candidate for further chemical transformations.
    • Example : It can undergo cyclization reactions to form various nitrogen-containing heterocycles, which are valuable in pharmaceuticals .
  • Photochemical Reactions
    • This compound can participate in photochemical reactions leading to the formation of tricyclic compounds, which have applications in materials science and drug discovery.
    • Research Insight : Studies have indicated that under UV light exposure, this compound can yield products with enhanced photostability and unique optical properties .

Mechanism of Action

The mechanism of action of diethyl 1-amino-5-isopropyl-1H-pyrrole-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Diethyl 3,4-pyrroledicarboxylate: A similar compound with different substitution patterns on the pyrrole ring.

    Diethyl 1-hydroxymethyl-3,4-pyrroledicarboxylate: Another derivative with a hydroxymethyl group.

    Diethyl 1-benzoyloxymethyl-3,4-pyrroledicarboxylate: A compound with a benzoyloxymethyl group.

Uniqueness

Diethyl 1-amino-5-isopropyl-1H-pyrrole-2,3-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Diethyl 1-amino-5-isopropyl-1H-pyrrole-2,3-dicarboxylate (CAS: 1416440-58-8) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C13H20N2O4
  • Molecular Weight : 268.310 g/mol
  • Appearance : Typically appears as a colorless to pale yellow liquid or solid with a purity of at least 95% .

This compound exhibits biological activity primarily through its interactions with various cellular pathways. Its structure allows it to function as a precursor in the synthesis of biologically active compounds, particularly in medicinal chemistry.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, pyrrole derivatives have been shown to possess significant antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related pyrrole compounds ranged from 3.12 to 12.5 μg/mL, indicating strong antibacterial activity compared to standard antibiotics like ciprofloxacin .

Quorum Sensing Inhibition

Inhibition of quorum sensing (QS) is another notable biological activity associated with pyrrole derivatives. A study identified that compounds similar to this compound can disrupt QS mechanisms in Pseudomonas aeruginosa, a critical pathogen known for biofilm formation and antibiotic resistance. This disruption leads to reduced virulence factor production and enhanced efficacy of existing antibiotics when used in combination therapy .

Study on Antimicrobial Properties

A study evaluated the antimicrobial effects of several pyrrole derivatives, including this compound. The results indicated that these compounds exhibited potent activity against bacterial strains, with specific focus on their MIC values and potential applications in treating bacterial infections .

Research on Quorum Sensing Inhibition

Another significant research effort explored the role of pyrrole derivatives as quorum sensing inhibitors. The study demonstrated that these compounds could significantly reduce biofilm formation in Pseudomonas aeruginosa, enhancing the effectiveness of traditional antibiotics like gentamycin and piperacillin when used in combination therapies .

Data Tables

Biological ActivityObserved EffectReference
Antibacterial ActivityMIC: 3.12 - 12.5 μg/mL against S. aureus
Quorum Sensing InhibitionReduced virulence factors in P. aeruginosa
Synergistic Effect with AntibioticsEnhanced efficacy when combined with gentamycin

Properties

IUPAC Name

diethyl 1-amino-5-propan-2-ylpyrrole-2,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4/c1-5-18-12(16)9-7-10(8(3)4)15(14)11(9)13(17)19-6-2/h7-8H,5-6,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBQNYKDHNVRETE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=C1)C(C)C)N)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001164085
Record name 2,3-Diethyl 1-amino-5-(1-methylethyl)-1H-pyrrole-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001164085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938191-11-8
Record name 2,3-Diethyl 1-amino-5-(1-methylethyl)-1H-pyrrole-2,3-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=938191-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Diethyl 1-amino-5-(1-methylethyl)-1H-pyrrole-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001164085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1B (2.53 g, 10 mmol) in dry DMF (40 ml) was added NaH (60%, 550 mg, 13.75 mmol) in one portion. After H2 evolution subsided, NH2Cl in ether (85 ml) was added dropwise via additional funnel. The reaction mixture was stirred at room temperature for 1 h. Water was added, the mixture was extracted with ether (×3), the combined ether layers were washed with brine, dried over MgSO4, concentrated in vacuo to give 1C (2.50 g, 93%) as an oil. Compound 1C had an analytical HPLC retention time=2.893 min. (Chromolith SpeedROD column 4.6×50 mm, 10-90% aqueous methanol over 4 minutes containing 0.1% TFA, 4 ml/min, monitoring at 220 nm) and a LC/MS M++1=269+.
Name
Quantity
2.53 g
Type
reactant
Reaction Step One
Name
Quantity
550 mg
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
85 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
diethyl 1-amino-5-isopropyl-1H-pyrrole-2,3-dicarboxylate
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diethyl 1-amino-5-isopropyl-1H-pyrrole-2,3-dicarboxylate
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diethyl 1-amino-5-isopropyl-1H-pyrrole-2,3-dicarboxylate
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diethyl 1-amino-5-isopropyl-1H-pyrrole-2,3-dicarboxylate
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